3-Fluoro-5-hydroxybenzamide is an organic compound characterized by the molecular formula and a molecular weight of 155.13 g/mol. This compound is notable for its unique combination of functional groups, including a fluorine atom and a hydroxyl group on the benzene ring, which contribute to its distinct chemical and biological properties. It is classified as a fluorinated aromatic amide and has garnered interest in various fields, including medicinal chemistry and agrochemicals due to its potential therapeutic applications.
The synthesis of 3-Fluoro-5-hydroxybenzamide can be achieved through several methods, with one common approach involving three key steps:
This multi-step synthesis allows for the precise introduction of functional groups that are crucial for the compound's reactivity and biological activity.
3-Fluoro-5-hydroxybenzamide features a benzene ring substituted with a hydroxyl group at the 5-position and a fluorine atom at the 3-position, along with an amide functional group. The structural formula can be represented as follows:
The compound's three-dimensional structure allows for specific interactions with biological targets, enhancing its potential efficacy in medicinal applications.
3-Fluoro-5-hydroxybenzamide is capable of undergoing various chemical reactions:
These reactions broaden the scope of 3-Fluoro-5-hydroxybenzamide's utility in synthetic organic chemistry.
The mechanism of action for 3-Fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit key proteins involved in bacterial cell division, such as FtsZ, disrupting cytokinesis and leading to bacterial cell death. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules .
3-Fluoro-5-hydroxybenzamide exhibits several notable physical properties:
Chemical properties include its reactivity towards oxidation, reduction, and substitution reactions, which are influenced by the presence of functional groups on the aromatic ring .
3-Fluoro-5-hydroxybenzamide finds applications across various scientific domains:
The molecular architecture of 3-fluoro-5-hydroxybenzamide (CAS: 31703-04-5; SMILES: O=C(NO)C1=CC(F)=CC(O)=C1) exemplifies strategic bioisosteric principles in medicinal chemistry. The ortho-positioned fluoro and hydroxy groups create a hydrogen-bonding motif critical for target binding, while the benzamide core enables scaffold derivatization. This configuration mimics endogenous substrates, allowing penetration of metabolic enzyme active sites. The fluorine atom’s high electronegativity (3.98 Pauling scale) induces a strong dipole moment (≈1.4 D), enhancing binding affinity to proteins like kinases and dehydrogenases through dipole-dipole interactions and orthogonal halogen bonding [9]. The meta-hydroxy group further serves as a metabolic handle for phase II glucuronidation, modulating clearance rates—a pharmacokinetic advantage validated in related fluorinated benzamides [3] [9].
Table 1: Key Physicochemical Properties of 3-Fluoro-5-hydroxybenzamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₆FNO₂ | PubChem [9] |
Molecular Weight | 155.13 g/mol | PubChem [9] |
Hydrogen Bond Donors | 2 (OH and NH) | Computational Prediction |
Hydrogen Bond Acceptors | 3 (Carbonyl O, F, OH) | PubChem [9] |
LogP (Predicted) | 1.2 ± 0.3 | XLogP3 [9] |
Halogenated benzamide scaffolds emerged as therapeutic workhorses following seminal studies on fluorinated anti-metabolites like 5-fluorouracil (5-FU) in the 1960s. Early halogenated aromatics such as para-aminosalicylic acid (PAS) demonstrated the critical role of fluorine in attenuating drug metabolism—specifically, by reducing N-acetylation rates by 11-fold in 5-fluoro-PAS analogs [5]. This paved the way for targeted fluorination of hydroxybenzamides to optimize drug-likeness. The 2024 patent WO2024127297A1 marked a pivotal advancement, disclosing 3-fluoro-4-hydroxybenzmide derivatives as potent inhibitors of HSD17B13—a hepatic enzyme implicated in fibrotic liver diseases. This validated the 3-fluoro-hydroxybenzamide pharmacophore for targeting metabolic disorders [4]. Contemporary designs now exploit fluorine’s steric mimicry of oxygen (van der Waals radius: 1.47 Å vs. 1.52 Å) to block oxidative metabolism while preserving H-bonding geometry [3] [5].
The strategic fluorination of 3-fluoro-5-hydroxybenzamide directly addresses two pathological drivers in gastrointestinal (GI) and metabolic diseases:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8